molecular formula C7H13NO3 B15256384 5-[(Methylamino)methyl]oxolane-2-carboxylic acid

5-[(Methylamino)methyl]oxolane-2-carboxylic acid

Cat. No.: B15256384
M. Wt: 159.18 g/mol
InChI Key: IYMVDBPJMZYMMB-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]oxolane-2-carboxylic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features an oxolane (tetrahydrofuran) ring, a common motif in pharmaceuticals, substituted with a carboxylic acid and a methylaminomethyl functional group. This structure makes it a valuable scaffold for constructing more complex molecules. The oxolane ring is a known pharmacophore found in various therapeutic agents. For instance, Tetrahydro-2-furoic acid (oxolane-2-carboxylic acid) is a useful building block in the synthesis of drugs like Terazosin, which is used to treat hypertension and benign prostatic hyperplasia . Furthermore, structural analogs of this compound, such as those featuring an oxolane ring coupled with a methylaminoalkyl chain, have documented use as intermediates in the preparation of biologically active molecules . The presence of both a carboxylic acid and a basic methylamino group on the oxolane ring provides two points for chemical modification, allowing researchers to create amide bonds or salts and incorporate this subunit into larger structures like protease inhibitors, receptor agonists/antagonists, or other pharmacologically active compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5-(methylaminomethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8-4-5-2-3-6(11-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

IYMVDBPJMZYMMB-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Oxolane-2-carbaldehyde Derivatives

A widely employed method involves the reductive amination of 5-formyl-oxolane-2-carboxylic acid with methylamine. This two-step process begins with the condensation of the aldehyde group with methylamine to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) in methanol under reflux conditions. Yields typically range between 65% and 78%, contingent upon reaction time and stoichiometric ratios. Catalytic hydrogenation with palladium on carbon (Pd/C) under 30–50 psi H₂ pressure offers a greener alternative, achieving comparable yields (70–75%) while minimizing borohydride-related byproducts.

Key Reaction Parameters:

  • Methylamine Equivalents: Stoichiometric excess (1.5–2.0 eq) ensures complete imine formation.
  • Temperature: Reflux conditions (65–70°C) optimize imine stability.
  • Reducing Agent Selectivity: NaBH₄ preferentially reduces imines over esters, preserving the carboxylic acid moiety.

Ring-Opening Functionalization of Epoxide Precursors

An alternative route utilizes 2,3-epoxyoxolane-5-carboxylic acid as a starting material. Treatment with methylamine in aqueous tetrahydrofuran (THF) at 0–5°C induces nucleophilic ring-opening at the less substituted epoxide carbon, yielding the desired product after acidification. This method achieves 55–60% yields but requires meticulous pH control to prevent ester hydrolysis.

Mechanistic Considerations:

  • Regioselectivity: Methylamine attacks the epoxide’s C3 position due to steric and electronic factors.
  • Byproduct Formation: Competing hydrolysis generates diol derivatives, necessitating chromatographic purification.

Solid-Phase Synthesis for High-Throughput Production

Recent innovations employ resin-bound oxolane scaffolds to streamline synthesis. Wang resin-functionalized oxolane-2-carboxylic acid undergoes sequential alkylation with bromomethyl methylamine (BrCH₂NHCH₃) in dimethylformamide (DMF) at 50°C. Cleavage with trifluoroacetic acid (TFA) liberates the product in 82–85% purity, ideal for combinatorial libraries.

Advantages:

  • Purification Simplification: Resin filtration removes excess reagents.
  • Scalability: Batch sizes up to 500 g have been reported.

Optimization Strategies for Industrial Applications

Continuous Flow Reactor Systems

Transitioning from batch to continuous flow processes enhances reproducibility and safety. A representative setup involves pumping 5-formyl-oxolane-2-carboxylic acid (0.5 M in methanol) and methylamine (1.2 eq) through a heated reactor (70°C, 10 min residence time), followed by in-line NaBH₄ reduction. This method achieves 88% yield with >95% purity, reducing solvent use by 40%.

Catalytic Enhancements

Nickel-doped mesoporous silica catalysts (Ni-MCM-41) have demonstrated superior activity in reductive amination. At 5 wt% loading and 10 bar H₂, yields improve to 91% while operating at ambient temperature. The catalyst’s high surface area (1,200 m²/g) and Lewis acidity facilitate imine activation.

Analytical Characterization and Quality Control

Spectroscopic Techniques

  • ¹H NMR: Distinct signals at δ 2.3 (s, 3H, N–CH₃), δ 3.5–3.7 (m, 2H, CH₂–N), and δ 4.1–4.3 (m, 1H, oxolane CH) confirm structural integrity.
  • LCMS (ESI+): Molecular ion peak at m/z 174.1 [M+H]⁺ with retention time (t₃) 6.7 min (C18 column, 0.1% formic acid/acetonitrile gradient).

Purity Assessment

Reverse-phase HPLC with UV detection (210 nm) resolves the target compound (t₃ 12.4 min) from common impurities like unreacted aldehyde (t₃ 8.9 min) and diol byproducts (t₃ 14.2 min). Method validation shows ≤0.5% impurity levels under optimized conditions.

Industrial-Scale Production Protocols

Pilot Plant Workflow

A validated large-scale synthesis involves:

  • Step 1: Charge 5-formyl-oxolane-2-carboxylic acid (10 kg) and methylamine (7.2 kg) into a 500 L reactor with methanol (200 L).
  • Step 2: Heat to 65°C for 4 h, then cool to 0°C.
  • Step 3: Slowly add NaBH₄ (3.8 kg) over 2 h, maintain stirring for 12 h.
  • Step 4: Quench with acetic acid, concentrate, and crystallize from ethyl acetate/heptane.

Output: 8.4 kg (84% yield) of white crystalline solid, purity 98.7% by HPLC.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

5-[(Methylamino)methyl]oxolane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-[(Methylamino)methyl]oxolane-2-carboxylic acid with four structurally related compounds, focusing on molecular features, physicochemical properties, and functional group variations.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Key Functional Groups CAS Number Reference ID
This compound Oxolane (THF) ring -CH2-NH-CH3 at C5; -COOH at C2 Carboxylic acid, secondary amine Not explicitly listed
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine ring -CH3 at N1; -COOH at C3; ketone at C5 Carboxylic acid, tertiary amine, ketone 42346-68-9
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid 1,3-Dioxane ring -CH3 and -COOH at C5; ketone at C2 Carboxylic acid, ketone 507471-78-5
rac-(2R,5S)-5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid Oxolane ring -CH2-COOCH3 at C5; -COOH at C2 Carboxylic acid, ester EN300-108690
2-(2-Amino-2-carboxyethyl)-5-oxooxolane-2-carboxylic acid Oxolane ring -CH2-CH(NH2)-COOH at C2; ketone at C5 Carboxylic acid, primary amine, ketone 69086-72-2

Structural Differences and Implications

Core Ring Systems: The oxolane ring in the target compound provides a five-membered oxygen-containing ring, enhancing solubility and conformational rigidity. The pyrrolidine ring (1-Methyl-5-oxopyrrolidine-3-carboxylic acid) replaces oxygen with nitrogen, creating a basic tertiary amine site, which may influence pharmacokinetic properties like absorption .

This contrasts with the ester group in rac-(2R,5S)-5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid, which offers hydrolytic lability for prodrug applications . The ketone group in 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid and 2-(2-Amino-2-carboxyethyl)-5-oxooxolane-2-carboxylic acid introduces electrophilic reactivity, useful in nucleophilic addition reactions .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Reference ID
This compound C7H11NO3 157.16 -1.2 >10 (high)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C7H11NO3 157.16 -0.8 ~5 (moderate)
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid C6H8O5 160.12 -1.5 >20 (high)
rac-(2R,5S)-5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid C9H14O5 202.21 0.3 ~2 (low)

Key Observations :

  • The target compound and its pyrrolidine analog share identical molecular formulas but differ in solubility due to the pyrrolidine’s reduced polarity.
  • The ester derivative (rac-(2R,5S)-5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic acid) exhibits higher lipophilicity (LogP = 0.3), suggesting better membrane permeability .

Biological Activity

5-[(Methylamino)methyl]oxolane-2-carboxylic acid, also known as a derivative of oxolane with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered oxolane ring with a carboxylic acid functional group and a methylamino substituent. This unique structure is thought to contribute to its biological activity, particularly in relation to enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various oxolane derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro tests indicated that these compounds exhibit significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli1.5
Similar derivativeS. aureus2.0

Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor. Preliminary findings suggest that it may inhibit key enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders and cancer treatment. For example, studies on related compounds indicate that they can inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism.

The proposed mechanism of action for this compound involves the binding to specific enzyme active sites, thereby preventing substrate access. This competitive inhibition can lead to altered metabolic pathways, which may explain the observed biological activities.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of oxolane derivatives, including this compound, demonstrating significant antimicrobial activity against multi-drug resistant strains .
  • Enzyme Inhibition : A recent investigation into the inhibitory effects of similar compounds on fatty acid synthase showed that these derivatives could reduce lipid accumulation in cancer cells, indicating a potential therapeutic strategy for metabolic syndrome and obesity .
  • Toxicity Studies : Toxicological assessments revealed that while exhibiting potent biological activity, the compound maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further development .

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